molecular formula C33H26BrN5O2 B12407788 3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide

3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide

Cat. No.: B12407788
M. Wt: 604.5 g/mol
InChI Key: IFJUAQPWGDLDDD-UHFFFAOYSA-N
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Description

3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N’-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N’-hydroxybenzenecarboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a carbazole core, which is known for its electronic properties, making it useful in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N’-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N’-hydroxybenzenecarboximidamide typically involves multiple steps, including the formation of the carbazole core, bromination, and subsequent functionalization with hydroxycarbamimidoyl and benzenecarboximidamide groups. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydroxycarbamimidoyl group, potentially converting it to other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N’-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N’-hydroxybenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N’-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The carbazole core can interact with electron-rich or electron-deficient sites, influencing various pathways. The hydroxycarbamimidoyl and benzenecarboximidamide groups can form hydrogen bonds and other interactions, affecting the compound’s biological activity .

Properties

Molecular Formula

C33H26BrN5O2

Molecular Weight

604.5 g/mol

IUPAC Name

3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C33H26BrN5O2/c34-27-9-1-4-20(14-27)19-39-30-12-10-23(21-5-2-7-25(15-21)32(35)37-40)17-28(30)29-18-24(11-13-31(29)39)22-6-3-8-26(16-22)33(36)38-41/h1-18,40-41H,19H2,(H2,35,37)(H2,36,38)

InChI Key

IFJUAQPWGDLDDD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)CN2C3=C(C4=C2C=CC(=C4)C5=CC(=CC=C5)/C(=N/O)/N)C=C(C=C3)C6=CC(=CC=C6)/C(=N/O)/N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C3=C(C=C(C=C3)C4=CC(=CC=C4)C(=NO)N)C5=C2C=CC(=C5)C6=CC(=CC=C6)C(=NO)N

Origin of Product

United States

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